2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N,N-dimethylpropanamide
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Overview
Description
2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N,N-dimethylpropanamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxin ring, which is a fused ring system containing both benzene and dioxane rings, and an amide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N,N-dimethylpropanamide typically involves the reaction of 1,4-benzodioxane-6-amine with N,N-dimethylpropanamide under specific conditions. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base . The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and pH is crucial for consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N,N-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various alkyl or aryl halides for substitution reactions . The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of alkyl or aryl-substituted derivatives .
Scientific Research Applications
2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N,N-dimethylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism by which 2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N,N-dimethylpropanamide exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit or activate the function of enzymes, leading to alterations in cellular processes. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-substituted- (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides: These compounds share the benzodioxin ring structure and have been studied for their antibacterial and enzyme inhibitory activities.
4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid: This compound also contains the benzodioxin ring and has been explored for its potential therapeutic applications.
Uniqueness
What sets 2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N,N-dimethylpropanamide apart is its specific amide functional group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H18N2O3 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-N,N-dimethylpropanamide |
InChI |
InChI=1S/C13H18N2O3/c1-9(13(16)15(2)3)14-10-4-5-11-12(8-10)18-7-6-17-11/h4-5,8-9,14H,6-7H2,1-3H3 |
InChI Key |
BAJUTRFUGVRUNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)C)NC1=CC2=C(C=C1)OCCO2 |
Origin of Product |
United States |
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